4-Chloro-8-methoxyquinolin-3-amine
Description
4-Chloro-8-methoxyquinolin-3-amine (molecular formula: C₁₀H₉ClN₂O) is a quinoline derivative featuring a chloro substituent at position 4, a methoxy group at position 8, and an amino group at position 3. Its SMILES representation is COC1=CC=CC2=C(C(=CN=C21)N)Cl, and its InChIKey is UXXNKSBWGLTGHT-UHFFFAOYSA-N .
Properties
CAS No. |
1600167-88-1 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-4-2-3-6-9(11)7(12)5-13-10(6)8/h2-5H,12H2,1H3 |
InChI Key |
UXXNKSBWGLTGHT-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-methoxyquinolin-3-amine typically involves the chlorination and methoxylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base, followed by chlorination and methoxylation . Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid, followed by chlorination and methoxylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and methoxylation reactions using continuous-flow setups. These setups allow for higher productivity and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-8-methoxyquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-8-methoxyquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-8-methoxyquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal ions, forming complexes that can interfere with biological processes. It can also inhibit enzymes and proteins involved in cellular functions, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives are widely studied for their pharmacological and material science applications. Below, 4-chloro-8-methoxyquinolin-3-amine is compared to five structurally related compounds (Table 1), with key differences in substituent positions, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Positions
- Amino Group Position: The amino group at position 3 (vs.
- Methoxy Group : Methoxy at position 8 (vs. 6 in Compound 1) enhances steric hindrance and may reduce metabolic stability compared to 6-methoxy derivatives .
Data Availability
- Most analogs (e.g., 8-chloroquinolin-3-amine) lack published studies, relying on supplier data .
- Computational CCS values for this compound provide insights into its conformational stability but require experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
